molecular formula C29H39NO5 B013727 ジヒドロシトカラシン B CAS No. 39156-67-7

ジヒドロシトカラシン B

カタログ番号 B013727
CAS番号: 39156-67-7
分子量: 481.6 g/mol
InChIキー: WIULKAASLBZREV-GGNVLZNYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cytochalasin H2B is a polyketide-derived mycotoxin produced by the fungus Aspergillus flavus. It is a member of the cytochalasin family of toxins, which have been used in scientific research for over four decades. Cytochalasin H2B is a potent inhibitor of actin polymerization, which interferes with the normal functioning of cells. It is used in laboratory experiments to study the effects of actin polymerization inhibition on the behavior of cells and to study the effects of toxins on cells. In addition, it is used to study the effects of toxins on the biochemical and physiological processes in cells.

科学的研究の応用

癌化学療法

ジヒドロシトカラシン B (DiHCB) は、癌化学療法における潜在的な用途について研究されています . それは、一般的に使用される化学療法薬であるドキソルビシンとパクリタキセルの両方と顕著な相乗効果を示しています . これは、DiHCB がこれらの薬の効果を高める可能性があり、癌治療におけるさらなる調査のための有望な候補であることを示唆しています .

多剤耐性の克服

DiHCB は、P-糖タンパク質 (P-gp) および潜在的にその他の ATP 結合カセット (ABC) トランスポーターの活性を阻害することが判明しました . これらのタンパク質は、しばしば多剤耐性のある腫瘍細胞で過剰発現し、細胞から薬物を排出することにより薬物耐性に寄与しています . これらのタンパク質を阻害することにより、DiHCB はこれらの細胞の化学療法薬に対する感受性を高める可能性があります .

細胞運動性と形態

DiHCB は、シトカラシン B と同様の細胞運動性と形態に影響を与えます . これは、細胞骨格の破壊がこれらの細胞特性に与える影響を研究するために使用できることを示唆しています .

グルコース輸送の阻害

シトカラシン B とは異なり、DiHCB はグルコース輸送を阻害しません . これは、アクチン細胞骨格の破壊によるシトカラシン B の効果と、グルコース輸送の阻害による効果を区別するための研究において有用なツールになります <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v2

将来の方向性

: Comparative Analysis of Natural and Cytochalasin B-Induced Membrane Vesicles from Tumor Cells and Mesenchymal Stem Cells

作用機序

Target of Action

Dihydrocytochalasin B primarily targets the actin filaments in cells . Actin is a crucial component of the cytoskeleton, playing a significant role in maintaining cell shape, enabling cell movement, and facilitating various cellular functions .

Mode of Action

Dihydrocytochalasin B interacts with its target by binding to the fast-growing end of actin filaments, thereby blocking the addition of actin monomers . This interaction disrupts the formation of actin polymers, leading to changes in cell morphology and motility .

Biochemical Pathways

By disrupting actin polymerization, dihydrocytochalasin B affects various cellular processes that rely on the actin cytoskeleton. These include cell division, cell movement, and the maintenance of cell shape . The compound’s ability to inhibit the activity of P-glycoprotein (P-gp) and potentially other ATP-binding cassette (ABC) transporters also suggests that it may affect drug efflux pathways .

Pharmacokinetics

It is known that the compound can permeate cell membranes , which suggests that it may have good bioavailability

Result of Action

The primary result of dihydrocytochalasin B’s action is a change in cell morphology and motility . By disrupting actin polymerization, the compound can cause cells to change shape and lose their ability to move . Additionally, it has been suggested that dihydrocytochalasin B may have activity against multidrug-resistant neoplastic cells that overexpress drug efflux proteins .

Action Environment

The action of dihydrocytochalasin B can be influenced by various environmental factors. For instance, the presence of other compounds can affect its efficacy. It has been shown that the cytotoxicity of dihydrocytochalasin B can be increased with the addition of verapamil, a calcium ion channel blocker . Furthermore, the compound demonstrates notable synergy with doxorubicin and paclitaxel, two commonly used chemotherapeutic agents .

生化学分析

Biochemical Properties

Dihydrocytochalasin B does not inhibit sugar uptake in BALB/c 3T3 cells . Excess dihydrocytochalasin B does not affect inhibition of sugar uptake by cytochalasin B, indicating that it does not compete with cytochalasin B for binding to high-affinity sites . As in the case of cytochalasin B, dihydrocytochalasin B inhibits cytokinesis and changes the morphology of the cells .

Cellular Effects

Dihydrocytochalasin B has been shown to have significant effects on various types of cells. It induces changes in cell morphology and motility, but has little effect on sugar transport . In addition, it has been shown to inhibit cytokinesis and change the morphology of cells .

Molecular Mechanism

The molecular mechanism of dihydrocytochalasin B involves its interaction with actin filaments. It disrupts the formation of actin polymers, leading to changes in cell morphology and motility . It does not compete with cytochalasin B for binding to high-affinity sites, indicating that it interacts with different sites on the actin filaments .

Temporal Effects in Laboratory Settings

It is known that cytochalasins, including dihydrocytochalasin B, are reasonably stable in solution .

Dosage Effects in Animal Models

The effects of dihydrocytochalasin B at different dosages in animal models have not been extensively studied. It has been shown to sensitize multidrug-resistant murine leukemia cells to doxorubicin, indicating potential therapeutic applications .

Metabolic Pathways

It is known that it does not inhibit sugar uptake, suggesting that it does not significantly interfere with metabolic pathways involving glucose .

Transport and Distribution

As a derivative of cytochalasin, it is likely to be cell membrane permeable .

Subcellular Localization

Given its effects on actin filaments, it is likely to be found in areas of the cell where actin is abundant, such as the cytoskeleton .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Cytochalasin H2B involves the use of natural products and chemical reactions to obtain the desired compound. The steps involved in the synthesis pathway are as follows:", "Starting Materials": [ "Cytochalasin B", "Ethyl chloroformate", "Triethylamine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Hexane", "Acetone", "Ethyl acetate", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Methyl tert-butyl ether", "Toluene" ], "Reaction": [ "Cytochalasin B is reacted with ethyl chloroformate and triethylamine in methanol to form the corresponding ethyl carbonate", "The ethyl carbonate is then hydrolyzed using hydrochloric acid to obtain the corresponding alcohol", "The alcohol is then reacted with sodium bicarbonate in water to form the corresponding sodium salt", "The sodium salt is then reacted with hydrochloric acid to form the corresponding hydrochloride salt", "The hydrochloride salt is then treated with sodium bicarbonate and sodium chloride in water to form the corresponding sodium salt", "The sodium salt is then reacted with hydrogen peroxide in acetic acid to form the corresponding epoxide", "The epoxide is then reacted with methyl tert-butyl ether and sodium hydroxide to form the corresponding diol", "The diol is then reacted with toluene and acetic acid to form the desired compound, Cytochalasin H2B" ] }

CAS番号

39156-67-7

分子式

C29H39NO5

分子量

481.6 g/mol

IUPAC名

(1S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione

InChI

InChI=1S/C29H39NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,31,33H,3,7,9-10,13,15-17H2,1-2H3,(H,30,34)/t18?,19?,22?,23?,24?,26?,27?,29-/m1/s1

InChIキー

WIULKAASLBZREV-GGNVLZNYSA-N

異性体SMILES

CC1CCCC(CCC(=O)O[C@]23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O

SMILES

CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O

正規SMILES

CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O

その他のCAS番号

39156-67-7

ピクトグラム

Acute Toxic; Health Hazard

同義語

dihydrocytochalasin B
dihydrocytochalasin C
dihydrocytochalasin D

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytochalasin H2B
Reactant of Route 2
Cytochalasin H2B
Reactant of Route 3
Cytochalasin H2B
Reactant of Route 4
Cytochalasin H2B
Reactant of Route 5
Cytochalasin H2B
Reactant of Route 6
Cytochalasin H2B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。